(3S,4S,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one
(3S,4S,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one
D-Tagatose, also known as D-lyxo-2-hexulose or D-tag, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. D-Tagatose exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). D-Tagatose has been detected in multiple biofluids, such as saliva and blood. D-Tagatose can be converted into keto-D-tagatose 1, 6-bisphosphate and keto-D-tagatose 6-phosphate.
Keto-D-tagatose is the straight-chain keto form of D-tagatose. It is an enantiomer of a keto-L-tagatose.
Tagatose is a functional sweetener. It is a naturally occurring monosaccharide, specifically a hexose. It is commonly found in dairy with a similar texture and sweetened capacity to sucrose but with only a third of the calories. It is approved as a food additive as a low calorie sweetener. Additionally, it is under investigation by Spherix for the treatment of obesity and type II diabetes.
Keto-D-tagatose is the straight-chain keto form of D-tagatose. It is an enantiomer of a keto-L-tagatose.
Tagatose is a functional sweetener. It is a naturally occurring monosaccharide, specifically a hexose. It is commonly found in dairy with a similar texture and sweetened capacity to sucrose but with only a third of the calories. It is approved as a food additive as a low calorie sweetener. Additionally, it is under investigation by Spherix for the treatment of obesity and type II diabetes.
Brand Name:
Vulcanchem
CAS No.:
87-81-0
VCID:
VC0124159
InChI:
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1
SMILES:
C(C(C(C(C(=O)CO)O)O)O)O
Molecular Formula:
C6H12O6
Molecular Weight:
180.16 g/mol
(3S,4S,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one
CAS No.: 87-81-0
Reference Standards
VCID: VC0124159
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
CAS No. | 87-81-0 |
---|---|
Product Name | (3S,4S,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one |
Molecular Formula | C6H12O6 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one |
Standard InChI | InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1 |
Standard InChIKey | BJHIKXHVCXFQLS-PQLUHFTBSA-N |
Isomeric SMILES | C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O |
SMILES | C(C(C(C(C(=O)CO)O)O)O)O |
Canonical SMILES | C(C(C(C(C(=O)CO)O)O)O)O |
Melting Point | 133-135 °C 134.5°C |
Physical Description | Solid |
Description | D-Tagatose, also known as D-lyxo-2-hexulose or D-tag, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. D-Tagatose exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). D-Tagatose has been detected in multiple biofluids, such as saliva and blood. D-Tagatose can be converted into keto-D-tagatose 1, 6-bisphosphate and keto-D-tagatose 6-phosphate. Keto-D-tagatose is the straight-chain keto form of D-tagatose. It is an enantiomer of a keto-L-tagatose. Tagatose is a functional sweetener. It is a naturally occurring monosaccharide, specifically a hexose. It is commonly found in dairy with a similar texture and sweetened capacity to sucrose but with only a third of the calories. It is approved as a food additive as a low calorie sweetener. Additionally, it is under investigation by Spherix for the treatment of obesity and type II diabetes. |
Synonyms | D-tagatose tagatose tagatose, (alpha-D)-isomer tagatose, (beta-D)-isomer tagatose, (D)-isomer tagatose, (DL)-isome |
PubChem Compound | 92092 |
Last Modified | Nov 11 2021 |
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